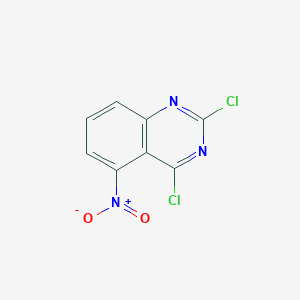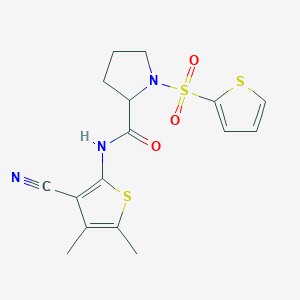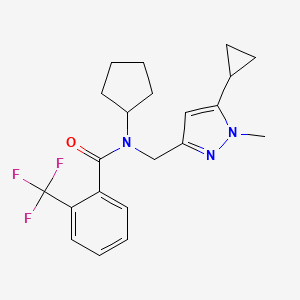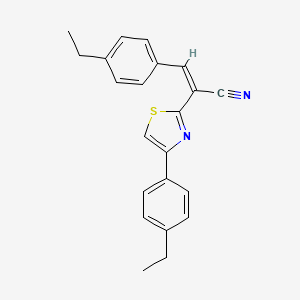
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” is a biochemical compound with the empirical formula C8H9BrClNO2 and a molecular weight of 266.52 . It has been used in proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Synthesis and Structural Properties
Research into the synthesis and structural properties of related compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the ongoing interest in developing new chemicals with potential pharmaceutical applications or industrial uses. These studies are crucial for understanding the reactivity and potential uses of similar brominated compounds in scientific research (Issac & Tierney, 1996).
Environmental Impact of Brominated Compounds
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments underscores the importance of monitoring and understanding the environmental fate and potential toxicity of brominated organic compounds. Such research is vital for assessing the ecological risks posed by these substances and developing strategies for mitigating their impact (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects of Brominated Dioxins and Furans
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, indicating concerns similar to those of their chlorinated counterparts. This research area is crucial for understanding the potential health risks associated with exposure to brominated dioxins and furans, which may provide insight into the safety considerations needed for handling 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride and similar compounds (Birnbaum, Staskal, & Diliberto, 2003).
properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNBYQTPGNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)


![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)




![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)


![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)